1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid
Overview
Description
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The synthesis of imidazole derivatives often involves the formation of one or more of the heterocycle’s core bonds . For instance, Fang et al. reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis
The molecular structure of 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid consists of a five-membered imidazole ring substituted with an ethyl group, a methyl group, and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions, depending on the nature of their substituents . For example, they can undergo reactions involving the formation of new bonds to the imidazole ring . The specific reactions that 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid include a predicted boiling point of 345.7±35.0 °C, a predicted density of 1.23±0.1 g/cm3, and a predicted pKa of 1.20±0.10 .Scientific Research Applications
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications:
Synthetic Intermediate for Polyamides
This compound serves as a synthetic intermediate in the solid-phase synthesis of polyamides containing imidazole, which are important in various fields such as materials science for their stability and unique properties .
Antioxidant Potential
Imidazole derivatives have been synthesized and evaluated for their antioxidant potential, showing good scavenging potential. This suggests that 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid could be used in the development of antioxidant agents .
Therapeutic Potential
The imidazole ring is a common feature in compounds with therapeutic potential. This compound could be a precursor in synthesizing molecules with pharmacological activities .
Regiocontrolled Synthesis
Recent advances in the synthesis of substituted imidazoles highlight their importance in creating functional molecules used in everyday applications. This compound could play a role in such regiocontrolled synthesis processes .
Future Directions
Imidazole derivatives are being increasingly recognized for their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on exploring new synthetic routes and applications for 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid and related compounds.
Mechanism of Action
Target of Action
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid, like other imidazole derivatives, is likely to interact with a variety of biological targets. Imidazole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For example, some imidazole derivatives have been shown to inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often as a result of their interaction with specific targets . These can include pathways involved in inflammation, cancer, viral infections, and various other disorders .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1-ethyl-5-methylimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5(2)4-8-6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNZVAFPGKKGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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